![molecular formula C14H12N2O4 B5861943 N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B5861943.png)
N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide
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Overview
Description
“N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is common in many pharmaceuticals and biologically active compounds. The 3-hydroxyphenyl indicates the presence of a phenolic group (a benzene ring with a hydroxyl group) at the 3rd position. The 2-methyl-3-nitro part suggests the presence of a methyl group and a nitro group on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a nitro group, a methyl group, and an amide group. The positions of these groups on the ring would significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-withdrawing nitro group and the electron-donating methyl and amide groups. The hydroxyl group could potentially undergo reactions such as esterification or etherification .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a nitro group could increase its reactivity, while the amide group could participate in hydrogen bonding, influencing its solubility .Scientific Research Applications
- Researchers have explored the potential of “Cambridge id 5509964” as an anticancer agent. Its unique chemical structure may interact with cancer cells, inhibiting their growth or inducing apoptosis (programmed cell death) .
- Studies suggest that “Cambridge id 5509964” exhibits neuroprotective properties. It may help prevent neuronal damage and reduce oxidative stress, making it relevant for neurodegenerative diseases .
- The compound has shown promise as an anti-inflammatory agent. Researchers investigate its effects on inflammatory pathways, potentially contributing to the development of novel anti-inflammatory drugs .
- “Cambridge id 5509964” has been studied in the context of metabolic disorders such as diabetes and obesity. Researchers explore its impact on glucose metabolism and lipid regulation .
- Investigations into the compound’s antimicrobial activity reveal its ability to inhibit bacterial growth. This property could lead to the development of new antibiotics .
- Researchers use “Cambridge id 5509964” data from the Cambridge Structural Database (CSD) to inform drug design. Its crystal structure information aids in predicting binding interactions and optimizing drug candidates .
Anticancer Properties
Neuroprotective Effects
Anti-Inflammatory Activity
Metabolic Disorders
Antimicrobial Potential
Chemoinformatics and Drug Design
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-12(6-3-7-13(9)16(19)20)14(18)15-10-4-2-5-11(17)8-10/h2-8,17H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXCQYBRZRHADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5509964 |
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